molecular formula C12H17BrO B8279728 3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol

3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol

Cat. No. B8279728
M. Wt: 257.17 g/mol
InChI Key: VTEGNRZISAUGPR-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-3-methyl-phenyl)-pentan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)pentan-3-ol

InChI

InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-6-7-11(13)9(3)8-10/h6-8,14H,4-5H2,1-3H3

InChI Key

VTEGNRZISAUGPR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)Br)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethylmagnesium bromide (3 M solution in diethyl ether, 73 mL, 218.3 mmol) was added to a solution of 4-bromo-3-methylbenzoic acid methyl ester (20 g, 87.31 mmol) in tetrahydrofuran (120 mL) in a nitrogen atmosphere at 0° C., and the mixture was stirred at 0° C. for one hour. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 50:50) to give the target compound as a colorless oil (21.86 g, 97%).
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97%

Synthesis routes and methods II

Procedure details

In a 4-liter SVL reactor equipped with a magnetic stirrer, a thermometer and a dropping funnel, introduce under nitrogen 198.7 g (0.867 mol) of methyl 4-bromo-3-methylbenzoate in solution in 1 liter of tetrahydrofuran. Cool the mixture to −5° C. with the aid of a bath of ice and sodium chloride. Add 636 cm3 of a 3M solution of ethylmagnesium bromide in diethyl ether, then allow the reaction temperature to increase to ambient temperature. After four hours of reaction, hydrolyze the reaction mixture with 2 liters of a 1 N hydrochloric acid solution. After decanting and separation, extract the aqueous phase with 0.5 liter of ethyl acetate. Wash the combined organic phases with 0.4 liter of water (3×). After drying over sodium sulfate, the product obtained after evaporation of the solvents is purified by chromatography on silica gel (heptane/ethyl acetate=95/5). This gives 150.2 g of 3-(4-bromo-3-methylphenyl)pentan-3-ol in the form of a colorless oil (Yield=67%)
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